molecular formula C10H18N2O3 B14866194 (3-Isobutyl-5-oxo-piperazin-1-YL)-acetic acid

(3-Isobutyl-5-oxo-piperazin-1-YL)-acetic acid

Cat. No.: B14866194
M. Wt: 214.26 g/mol
InChI Key: YNFYVDZAEOCPKI-UHFFFAOYSA-N
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Description

(®-3-ISOBUTYL-5-OXO-PIPERAZIN-1-YL)-ACETIC ACID: is a complex organic compound with a unique structure that includes a piperazine ring, an isobutyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (®-3-ISOBUTYL-5-OXO-PIPERAZIN-1-YL)-ACETIC ACID typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the isobutyl group and the acetic acid moiety. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that utilize optimized reaction conditions to maximize yield and purity. These processes often include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions: (®-3-ISOBUTYL-5-OXO-PIPERAZIN-1-YL)-ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products: The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, (®-3-ISOBUTYL-5-OXO-PIPERAZIN-1-YL)-ACETIC ACID is used as a building block for synthesizing more complex molecules

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a precursor for biologically active compounds.

Medicine: In medicine, (®-3-ISOBUTYL-5-OXO-PIPERAZIN-1-YL)-ACETIC ACID is investigated for its potential therapeutic properties. It may be used in the development of new drugs or as a model compound for studying drug interactions.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its unique properties make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (®-3-ISOBUTYL-5-OXO-PIPERAZIN-1-YL)-ACETIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

  • ®-3-ISOBUTYL-5-OXO-PIPERAZIN-1-YL)-PROPIONIC ACID
  • ®-3-ISOBUTYL-5-OXO-PIPERAZIN-1-YL)-BUTYRIC ACID
  • ®-3-ISOBUTYL-5-OXO-PIPERAZIN-1-YL)-VALERIC ACID

Comparison: Compared to these similar compounds, (®-3-ISOBUTYL-5-OXO-PIPERAZIN-1-YL)-ACETIC ACID has a unique acetic acid moiety that imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in applications where specific interactions with biological targets or chemical reactivity are desired.

Properties

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

2-[3-(2-methylpropyl)-5-oxopiperazin-1-yl]acetic acid

InChI

InChI=1S/C10H18N2O3/c1-7(2)3-8-4-12(6-10(14)15)5-9(13)11-8/h7-8H,3-6H2,1-2H3,(H,11,13)(H,14,15)

InChI Key

YNFYVDZAEOCPKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1CN(CC(=O)N1)CC(=O)O

Origin of Product

United States

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